molecular formula C13H6F9N5 B2885077 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 957002-81-2

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2885077
CAS No.: 957002-81-2
M. Wt: 403.212
InChI Key: GAMNBVQEGXTYSV-UHFFFAOYSA-N
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Description

2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ( 957002-81-2) is a high-purity chemical compound offered for research and development purposes. This complex molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and resemblance to purine bases found in DNA and RNA . The structure is further elaborated with multiple trifluoromethyl groups, a substituent known to significantly influence a compound's physicochemical properties, including enhanced metabolic stability, lipophilicity, and cell membrane permeability . The pyrazolo[1,5-a]pyrimidine core is a rigid bicyclic heterocycle that has emerged as a vital building block for pharmaceutical compounds . Researchers are actively exploring this scaffold for its potential application in developing anti-inflammatory and autoimmune disease therapies, particularly as selective inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ) . Other derivatives have been investigated as anxiolytics, antimicrobial and antitumor agents, antiviral drugs, and as key structures in materials science for their optical properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNBVQEGXTYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of suitable precursors. One common route includes the reaction of a pyrazole derivative with a pyrimidine derivative under the influence of a strong base, like sodium hydride, in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The use of catalysts like palladium on carbon (Pd/C) can also facilitate hydrogenation steps if needed.

Industrial Production Methods

On an industrial scale, the production may involve continuous flow chemistry to streamline the synthesis and ensure consistent yields. The scalability of the process relies on the optimization of reaction conditions, such as temperature, pressure, and reactant concentration, to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyls or carbonyls.

  • Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce double bonds or nitro groups in the molecule.

  • Substitution: : Halogenated reagents can introduce substituents on the pyrazole or pyrimidine rings under the influence of Lewis acids.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: hydrogen gas with palladium on carbon

  • Substituting agents: halogenated compounds with Lewis acids like aluminum chloride

Major Products Formed

The products vary based on the reaction:

  • Oxidation may yield alcohols, ketones, or carboxylic acids.

  • Reduction typically produces amines or saturated hydrocarbons.

  • Substitution results in halogenated derivatives or compounds with different functional groups.

Scientific Research Applications

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively studied for its applications in:

  • Chemistry: : It acts as a building block for synthesizing more complex molecules with potential biological activities.

  • Biology: : Researchers explore its role as an enzyme inhibitor or a signaling pathway modulator.

  • Medicine: : Its structure is investigated for potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and antiviral treatments.

  • Industry: : The compound is used in materials science for developing novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action involves the interaction of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with specific molecular targets:

  • Enzyme Inhibition: : It binds to the active sites of enzymes, blocking their activity and thus affecting metabolic pathways.

  • Signaling Pathways: : The compound can interact with receptors or proteins in signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Differences Among Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Substituents Key Features
Target Compound 5,7-bis(CF₃); 2-[1-methyl-5-(CF₃)-pyrazol-4-yl] High lipophilicity; electron-deficient core
1-{2-[(4-tert-butylpiperazinyl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole () Morpholin-4-yl; tert-butylpiperazinylmethyl; difluoromethylbenzimidazole Polar substituents enhance solubility; potential for kinase inhibition
3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one () 7-ketone; phenyl; methyl groups Reduced metabolic stability; hydrogen-bonding capacity via ketone
Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine () Fused pyrido ring Enhanced planarity; potential DNA intercalation
  • Solubility : Compounds with polar groups (e.g., morpholine in ) exhibit higher aqueous solubility compared to the CF₃-rich target compound, which may require formulation adjustments for bioavailability .

Biological Activity

The compound 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H6_{6}F6_{6}N4_{4}
  • Molecular Weight : 318.20 g/mol
  • IUPAC Name : this compound

This compound features multiple trifluoromethyl groups that enhance its lipophilicity and potentially its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, they have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Enzymatic Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in cancer cells .
  • Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, suggesting possible applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Kinases : The compound acts as a kinase inhibitor, specifically targeting CDKs and other related enzymes. This action disrupts the phosphorylation processes critical for cell cycle progression .
  • Inducing Apoptosis : By activating apoptotic pathways in cancer cells, the compound promotes programmed cell death, thereby reducing tumor size and spread .

Case Study 1: Anticancer Activity

A study published in MDPI explored various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The study found that compounds with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cell lines compared to their non-trifluoromethyl counterparts. The lead compound demonstrated an IC50_{50} value of approximately 10 μM against MCF-7 cells .

Case Study 2: Enzyme Inhibition

In another study focused on enzymatic activity, researchers evaluated the inhibitory effects of several pyrazolo[1,5-a]pyrimidines on specific kinases involved in cancer signaling pathways. The results indicated that the compound effectively inhibited the activity of both CDK2 and CDK4 with IC50_{50} values below 20 μM .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCDK inhibition
Enzymatic InhibitionTargeting metabolic enzymes
NeuroprotectionPreventing neuronal apoptosis

Q & A

Basic Research Questions

What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a procedure using K₂CO₃ as a base in DMF at room temperature with alkyl halides (RCH₂Cl) can yield derivatives . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error:

  • Use fractional factorial designs to screen variables (e.g., solvent, temperature, stoichiometry).
  • Apply response surface methodology (RSM) to identify optimal conditions (e.g., yield, purity) .
  • Validate with HPLC or NMR to confirm product integrity.

How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines bond lengths (e.g., C–N: 1.38 Å) and angles (e.g., N4–C5–C51: 118.7°) to confirm regiochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct 19F^{19}F signals).
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

What analytical methods ensure purity and monitor byproducts?

  • HPLC-DAD/UV : Separates isomers (e.g., from dichloropyrimidine precursors) using C18 columns and acetonitrile/water gradients .
  • GC-MS : Detects volatile impurities (e.g., residual solvents).
  • Elemental analysis : Validates C/H/N/F ratios (±0.3% tolerance) .

How are pharmacological activities assessed for pyrazolopyrimidine derivatives?

  • In vitro assays : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (IC₅₀ values).
  • ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Advanced Research Questions

How can computational chemistry guide reaction design and mechanistic studies?

  • Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in cyclization steps .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Reaction pathway sampling : Combine nudged elastic band (NEB) methods with experimental kinetics to validate mechanisms .

What strategies resolve contradictions in reactivity or pharmacological data?

  • Comparative analysis : Cross-reference crystallographic data (e.g., bond polarization) with spectroscopic results to confirm substituent effects .
  • Meta-analysis : Aggregate literature data (e.g., IC₅₀ values) using statistical tools (e.g., ANOVA) to identify outliers .
  • Isotopic labeling : Track reaction pathways (e.g., 18O^{18}O-labeling in hydrolysis steps) to clarify mechanisms .

How do trifluoromethyl groups influence electronic and steric properties?

  • Electron-withdrawing effects : Lower HOMO/LUMO energies, enhancing electrophilic reactivity (DFT calculations).
  • Steric maps : Analyze X-ray data to quantify steric hindrance (e.g., Tolman cone angles >110° for CF₃ groups) .
  • Solubility modulation : LogP measurements show increased lipophilicity (e.g., ΔLogP = +1.2 vs non-fluorinated analogs) .

What methodologies integrate high-throughput screening with synthetic workflows?

  • Automated parallel synthesis : Use robotic platforms to vary substituents (e.g., 96-well plates) .
  • Machine learning : Train models on existing data (e.g., reaction yields, bioactivity) to predict optimal candidates.
  • Flow chemistry : Enable scalable synthesis with real-time monitoring (e.g., inline IR spectroscopy) .

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